2-(Diphenylphosphoryl)butan-1-ol
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Overview
Description
2-(Diphenylphosphoryl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butane chain, with a diphenylphosphoryl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diphenylphosphoryl)butan-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent and requires careful control of temperature and reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Phosphorus (V) chloride (PCl5) and hydrogen bromide (HBr) are used for chlorination and bromination, respectively.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Secondary and tertiary alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
2-(Diphenylphosphoryl)butan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The diphenylphosphoryl group can participate in various chemical reactions, modulating the compound’s overall behavior .
Comparison with Similar Compounds
Similar Compounds
Butan-1-ol: A simple alcohol with a hydroxyl group attached to the first carbon atom.
Diphenylphosphine oxide: Contains a diphenylphosphoryl group but lacks the butane chain.
Uniqueness
2-(Diphenylphosphoryl)butan-1-ol is unique due to the presence of both a hydroxyl group and a diphenylphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89841-29-2 |
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Molecular Formula |
C16H19O2P |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-diphenylphosphorylbutan-1-ol |
InChI |
InChI=1S/C16H19O2P/c1-2-14(13-17)19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,2,13H2,1H3 |
InChI Key |
FZVLHJSUGZTCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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